An In-depth Technical Guide to 19-Oxocinobufotalin: A Potential Anticancer Agent
An In-depth Technical Guide to 19-Oxocinobufotalin: A Potential Anticancer Agent
Authored by: Gemini AI
For: Researchers, Scientists, and Drug Development Professionals
Abstract
19-Oxocinobufotalin is a naturally occurring bufadienolide, a class of cardioactive steroids, isolated from the venom of the Asiatic toad, Bufo bufo gargarizans. Exhibiting significant potential as an anticancer agent, this compound has been observed to modulate key signaling pathways involved in cancer progression, particularly in prostate and hepatocellular carcinomas. This technical guide provides a comprehensive overview of 19-Oxocinobufotalin, detailing its chemical properties, mechanism of action, and relevant experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, pharmacology, and medicinal chemistry.
Introduction
Bufadienolides, including 19-Oxocinobufotalin, are a group of C-24 steroids characterized by a six-membered lactone ring at the C-17 position. Traditionally known for their cardiotonic effects, recent research has highlighted their potent anti-proliferative and pro-apoptotic activities in various cancer cell lines. 19-Oxocinobufotalin, in particular, has emerged as a compound of interest due to its demonstrated ability to inhibit cancer cell migration and invasion by suppressing the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer metastasis.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₂₆H₃₂O₈ | [1] |
| Molecular Weight | 472.53 g/mol | [1] |
| CAS Number | 24512-60-5 | [1] |
| Natural Source | Glandular secretions of Bufo bufo gargarizans | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway and EMT
The primary anticancer mechanism attributed to 19-Oxocinobufotalin and related bufadienolides is the inhibition of the Wnt/β-catenin signaling pathway, a critical regulator of cellular proliferation, differentiation, and adhesion. In many cancers, aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting cell growth and EMT.
19-Oxocinobufotalin is believed to interfere with this pathway, leading to a reduction in nuclear β-catenin levels. This, in turn, suppresses the expression of downstream target genes that are crucial for the EMT process. EMT is characterized by the loss of epithelial cell characteristics and the acquisition of a mesenchymal phenotype, which enhances cell motility and invasiveness.
The key molecular markers of EMT that are modulated by bufadienolides include:
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E-cadherin (epithelial marker): Upregulation
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N-cadherin (mesenchymal marker): Downregulation
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Vimentin (mesenchymal marker): Downregulation
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Snail and Slug (EMT-inducing transcription factors): Downregulation
By reversing the EMT process, 19-Oxocinobufotalin can potentially inhibit the migration and invasion of cancer cells, thereby reducing their metastatic potential.
Quantitative Data on Anticancer Activity
For context, the following table summarizes the cytotoxic activities of other bufadienolides against prostate and liver cancer cell lines.
| Compound | Cell Line | Assay | IC₅₀ (nM) | Source |
| Arenobufagin | PC-3 (Prostate) | MTT | 8 | [4] |
| Bufalin | PC-3 (Prostate) | MTT | 10-100 | [5] |
| Cinobufagin | U87MG-EGFR (Glioblastoma) | Proliferation | <100 | [6] |
| Bufotalin | MDA-MB-231 (Breast) | Proliferation | 200-1000 | [7] |
| Shikonin | SMMC-7721 (Hepatocellular) | CCK-8 | 4280 (48h) | [8] |
Note: The SMMC-7721 cell line has been identified as a HeLa derivative.[9] Researchers should consider this when interpreting data.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticancer effects of 19-Oxocinobufotalin.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
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PC-3 or other suitable cancer cell lines
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RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
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19-Oxocinobufotalin stock solution (in DMSO)
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
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DMSO
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96-well plates
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Microplate reader
Protocol:
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Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Prepare serial dilutions of 19-Oxocinobufotalin in culture medium.
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Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
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Incubate the plate for 48-72 hours.
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Migration (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
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PC-3 cells
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6-well plates
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Sterile 200 µL pipette tips
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Microscope with a camera
Protocol:
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Seed PC-3 cells in 6-well plates and grow until they form a confluent monolayer.
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Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
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Wash the wells with PBS to remove detached cells.
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Add fresh medium containing different concentrations of 19-Oxocinobufotalin.
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Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
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Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Cell Invasion (Transwell Invasion Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix.
Materials:
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Transwell inserts (8 µm pore size)
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Matrigel
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Serum-free medium
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Medium with 10% FBS (chemoattractant)
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Cotton swabs
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Methanol
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Crystal violet stain
Protocol:
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Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
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Seed PC-3 cells (pre-treated with 19-Oxocinobufotalin for 24 hours) in the upper chamber in serum-free medium.
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Add medium containing 10% FBS to the lower chamber as a chemoattractant.
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Incubate for 24-48 hours.
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Remove non-invading cells from the upper surface of the membrane with a cotton swab.
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Fix the invading cells on the lower surface with methanol and stain with crystal violet.
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Count the number of stained cells in several random fields under a microscope.
Conclusion
19-Oxocinobufotalin demonstrates significant promise as a novel anticancer agent, particularly for the treatment of metastatic prostate and hepatocellular carcinomas. Its ability to inhibit the Wnt/β-catenin signaling pathway and subsequently suppress Epithelial-Mesenchymal Transition provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of this and other related bufadienolides. Future research should focus on obtaining precise quantitative data for 19-Oxocinobufotalin and evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. 19-Oxocinobufotalin | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. A research update on the anticancer effects of bufalin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate-functionalized SMMC-7721 liver cancer cell membrane-cloaked paclitaxel nanocrystals for targeted chemotherapy of hepatoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying the Epithelial-to-Mesenchymal Transition (EMT) from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellosaurus cell line SMMC-7721 (CVCL_0534) [cellosaurus.org]
